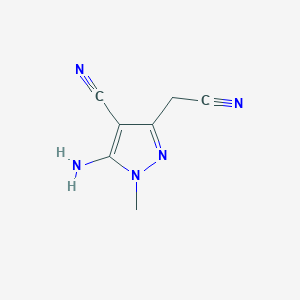

5-amino-3-(cyanomethyl)-1-methyl-1H-pyrazole-4-carbonitrile

概要

説明

5-Amino-3-(cyanomethyl)-1-methyl-1H-pyrazole-4-carbonitrile is a polyfunctionalized pyrazole derivative. This compound is of significant interest due to its potential applications in synthetic organic chemistry and medicinal chemistry. It is known for its ability to form various heterocyclic compounds, which are valuable in the development of pharmaceuticals and other chemical products.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-3-(cyanomethyl)-1-methyl-1H-pyrazole-4-carbonitrile typically involves the reaction of malononitrile dimer with hydrazine. This reaction proceeds smoothly to yield the desired compound . Another method involves the reaction of the potassium salt of malononitrile dimer with hydrazinium sulfate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

化学反応の分析

Types of Reactions

5-Amino-3-(cyanomethyl)-1-methyl-1H-pyrazole-4-carbonitrile undergoes various types of chemical reactions, including:

Condensation Reactions: It reacts with β-diketones and dibenzalacetone to form pyrazolo[1,5-a]pyrimidine derivatives.

Cyclization Reactions: It can form hexahydropyrazolo[1,5-a]quinazolines when reacted with 3-aryl-2,4-di(ethoxycarbonyl)-5-hydroxy-5-methylcyclohexanones in boiling acetic acid.

Common Reagents and Conditions

Condensation Reactions: Typically involve β-diketones and dibenzalacetone in the presence of an acid medium.

Cyclization Reactions: Involve 3-aryl-2,4-di(ethoxycarbonyl)-5-hydroxy-5-methylcyclohexanones in boiling acetic acid.

Major Products

Pyrazolo[1,5-a]pyrimidine Derivatives: Formed from condensation reactions.

Hexahydropyrazolo[1,5-a]quinazolines: Formed from cyclization reactions.

科学的研究の応用

Medicinal Chemistry

The compound is investigated for its potential in drug development due to its biological activity, including:

- Antimicrobial Activity : Demonstrated effectiveness against pathogens like Staphylococcus aureus and Escherichia coli, with low minimum inhibitory concentrations (MICs) .

- Anticancer Potential : Derivatives have shown promise as anticancer agents, acting as selective protein inhibitors and modulating cellular pathways related to cancer progression .

Synthetic Organic Chemistry

It serves as a crucial building block for synthesizing complex heterocyclic structures. The ability to form stable complexes allows it to act as an enzyme inhibitor or activator, facilitating the development of new pharmaceuticals .

Industrial Applications

Beyond medicinal uses, this compound is utilized in the synthesis of agrochemicals and other industrial chemicals, showcasing its versatility in various chemical applications .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound ID | Pathogen Tested | MIC (µg/mL) | MBC (µg/mL) | Biofilm Inhibition (%) |

|---|---|---|---|---|

| 7b | Staphylococcus aureus | 0.22 | 0.25 | 85 |

| 5a | Escherichia coli | 0.30 | 0.35 | 80 |

| 10 | Candida albicans | 0.50 | 0.55 | 75 |

This table summarizes the antimicrobial efficacy of various derivatives derived from the compound, highlighting its potential as a therapeutic agent .

作用機序

The mechanism of action of 5-amino-3-(cyanomethyl)-1-methyl-1H-pyrazole-4-carbonitrile is primarily related to its ability to participate in various chemical reactions, forming different heterocyclic compounds. These compounds can interact with biological targets, such as enzymes and receptors, leading to various biological effects. The specific molecular targets and pathways involved depend on the structure of the heterocyclic compounds formed from this pyrazole derivative .

類似化合物との比較

Similar Compounds

5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile: A closely related compound with similar reactivity and applications.

Pyrazolo[1,5-a]pyrimidine Derivatives: Formed from the condensation reactions of 5-amino-3-(cyanomethyl)-1-methyl-1H-pyrazole-4-carbonitrile.

Hexahydropyrazolo[1,5-a]quinazolines: Formed from the cyclization reactions of this compound.

Uniqueness

This compound is unique due to its high functionalization, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in synthetic organic chemistry and medicinal chemistry .

生物活性

5-Amino-3-(cyanomethyl)-1-methyl-1H-pyrazole-4-carbonitrile (CAS: 53871-49-1) is a pyrazole derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an antimicrobial, anticancer, and anti-inflammatory agent, making it a subject of various research studies.

- Molecular Formula : C7H7N5

- Molecular Weight : 161.168 g/mol

- SMILES Notation : Cc1n[nH]c(=n1C(C#N)N)C#N

Antimicrobial Activity

Research has demonstrated that pyrazole derivatives, including this compound, possess significant antimicrobial properties. A study highlighted the compound's effectiveness against various pathogens, showcasing its potential as an antibacterial agent. The minimum inhibitory concentration (MIC) for some derivatives was reported as low as , indicating strong antimicrobial activity .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound ID | Pathogen Tested | MIC () | MBC () | Biofilm Inhibition (%) |

|---|---|---|---|---|

| 7b | Staphylococcus aureus | 0.22 | 0.25 | 85 |

| 5a | Escherichia coli | 0.30 | 0.35 | 80 |

| 10 | Candida albicans | 0.50 | 0.55 | 75 |

Anticancer Activity

The anticancer potential of this compound is underscored by its ability to inhibit tubulin polymerization, which is crucial for cancer cell division. In vitro studies have shown that it can effectively arrest the cell cycle in the G2/M phase, leading to reduced proliferation of cancer cells .

Table 2: Anticancer Efficacy of Pyrazole Derivatives

| Compound ID | Cell Line Tested | IC50 (mM) | Growth Inhibition (%) |

|---|---|---|---|

| 5 | HepG2 (Liver Cancer) | 0.08 - 12.07 | 54.25 |

| 11 | HeLa (Cervical Cancer) | >10 | 38.44 |

| SR-318 | HCT-15 (Colon Cancer) | 0.48 | >90 |

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has been shown to exhibit anti-inflammatory effects. For instance, it significantly inhibited TNF-alpha release in LPS-stimulated whole blood with an IC50 value of , demonstrating its potential as a therapeutic agent for inflammatory diseases .

Case Studies and Research Findings

-

Antimicrobial Evaluation :

A comprehensive study on various pyrazole derivatives indicated that compound 7b exhibited superior antimicrobial activity compared to traditional antibiotics like Ciprofloxacin, particularly against biofilm-forming bacteria . -

Anticancer Mechanism :

Docking studies revealed that the binding of pyrazole derivatives to the colchicine site on tubulin could explain their mechanism in inhibiting cancer cell proliferation . This interaction suggests that these compounds may serve as effective chemotherapeutic agents. -

Inflammatory Response Modulation :

The modulation of inflammatory cytokines by this compound highlights its potential role in treating conditions characterized by excessive inflammation, such as rheumatoid arthritis or inflammatory bowel disease .

特性

IUPAC Name |

5-amino-3-(cyanomethyl)-1-methylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5/c1-12-7(10)5(4-9)6(11-12)2-3-8/h2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKNBVYKHUHEZDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)CC#N)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801222221 | |

| Record name | 5-Amino-4-cyano-1-methyl-1H-pyrazole-3-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801222221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53871-49-1 | |

| Record name | 5-Amino-4-cyano-1-methyl-1H-pyrazole-3-acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53871-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-4-cyano-1-methyl-1H-pyrazole-3-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801222221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。